(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
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Overview
Description
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is a complex organic compound characterized by its unique structure, which includes a cyclobutyl ring, a pyrazole moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Cyclobutyl ring formation: The alkylated pyrazole is reacted with a cyclobutyl halide under nucleophilic substitution conditions.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol involves its interaction with specific molecular targets. The amino group and the pyrazole ring allow it to form hydrogen bonds and π-π interactions with enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1-{2-amino-1-[1-(methyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
- (1-{2-amino-1-[1-(ethyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
- (1-{2-amino-1-[1-(butyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol
Uniqueness
Compared to similar compounds, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol is unique due to the presence of the isopropyl group on the pyrazole ring. This structural feature enhances its ability to interact with specific molecular targets, making it more effective in certain applications.
Properties
Molecular Formula |
C13H23N3O |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-propan-2-ylpyrazol-3-yl)ethyl]cyclobutyl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10(2)16-12(4-7-15-16)11(8-14)13(9-17)5-3-6-13/h4,7,10-11,17H,3,5-6,8-9,14H2,1-2H3 |
InChI Key |
KXPTXQGQICEIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(CN)C2(CCC2)CO |
Origin of Product |
United States |
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